molecular formula C14H23NO4 B2880925 (1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid CAS No. 2375250-76-1

(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B2880925
CAS No.: 2375250-76-1
M. Wt: 269.341
InChI Key: LPTNDAAGENMGBC-VLEAKVRGSA-N
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Description

(1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

The complex structure of (1R,6S,7S,8S)-8-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid positions it as a subject of interest in various synthesis and chemical behavior studies. For instance, the preparation of derivatives and analogs through multi-component coupling reactions demonstrates the versatility of this compound in synthesizing a series of bicyclic carboxylic acids. These reactions highlight efficient synthetic pathways that could be applied in creating structurally diverse compounds with potential applications in medicinal chemistry and material science (Neumann et al., 2002).

Structural and Supramolecular Studies

The unique structural features of bicyclic compounds like this compound make them interesting subjects for structural and supramolecular studies. Research into similar bicyclic carboxylic acid derivatives has provided insights into how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures via hydrogen bonding. This has implications for designing new materials with specific structural and functional properties (Foces-Foces et al., 2005).

Properties

IUPAC Name

(1R,6S,7S,8S)-8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.2.0]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8(9)10(11)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8-,9+,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNDAAGENMGBC-VLEAKVRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCC[C@@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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